Ethyl 4-amino-3-nitrobenzoate
Overview
Description
Ethyl 4-amino-3-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The IUPAC name for this compound is ethyl 4-amino-3-nitrobenzoate .
Synthesis Analysis
The synthesis of Ethyl 4-amino-3-nitrobenzoate can be achieved through a two-step process. The first step involves the esterification of p-nitro benzoic acid to its ethyl ester, followed by the reduction of the nitro group . Alternatively, the process can start with the reduction of the nitro group leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-3-nitrobenzoate includes a benzene ring substituted with an amino group at the 4th position and a nitro group at the 3rd position . The benzene ring is also substituted with an ester group, which includes an ethyl group .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-amino-3-nitrobenzoate primarily include its synthesis reactions. As mentioned earlier, it can be synthesized either by esterification of p-nitro benzoic acid followed by nitro reduction, or by nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical And Chemical Properties Analysis
Ethyl 4-amino-3-nitrobenzoate has a molecular weight of 210.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 210.06405680 g/mol . The topological polar surface area of the compound is 98.1 Ų . The heavy atom count of the compound is 15 .Scientific Research Applications
Application 1: Use in the Pharmaceutical Industry
- Summary of the Application: Ethyl 4-amino-3-nitrobenzoate, also known as Benzocaine, is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry, having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom .
- Methods of Application or Experimental Procedures: The methodologies for obtaining this molecule have already been elucidated and published in the literature . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .
- Results or Outcomes: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 seconds .
Application 2: Synthesis of Ethyl 4-amino-3-nitrobenzoate
- Summary of the Application: The chemical synthesis of the ethyl ester of p-amino benzoic acid is quite simple and straightforward . It has been accomplished by several groups over the years .
- Methods of Application or Experimental Procedures: Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product . Reduction of ethyl-4-nitrobenzoate in H-cube mini reactor .
- Results or Outcomes: Ethyl 3-amino-4-nitrobenzoate has been prepared in 98% yield by the direct esterification of 3-amino-4-nitrobenzoic acid with ethanol, using sulfuric acid as a catalyst .
Application 3: Use in Otic Pain Relief
- Summary of the Application: Benzocaine is used to relieve otic pain, commonly known as earache .
- Methods of Application or Experimental Procedures: It is often found in over-the-counter ear drops that are used to relieve pain and remove excess wax .
- Results or Outcomes: The use of benzocaine has been found to be effective in providing temporary relief from otic pain .
Application 4: Use in Dental Procedures
- Summary of the Application: Benzocaine is used as a local anesthetic in dental procedures .
- Methods of Application or Experimental Procedures: It is applied topically to the oral and pharyngeal mucous membranes to numb the area during dental procedures .
- Results or Outcomes: Benzocaine has been found to be effective in reducing pain and discomfort during dental procedures .
Application 5: Use in Skin Pain Relief
- Summary of the Application: Benzocaine is used to provide relief from skin pain caused by conditions such as sunburn, ingrown toenails, and hemorrhoids .
- Methods of Application or Experimental Procedures: It is applied topically to the affected area to provide temporary pain relief .
- Results or Outcomes: Benzocaine has been found to be effective in providing temporary relief from skin pain .
Application 6: Use in Insect Bite Relief
- Summary of the Application: A solution of benzocaine and menthol is marketed for the treatment of insect bites .
- Methods of Application or Experimental Procedures: The solution is applied topically to the affected area to provide temporary relief from the pain and itching caused by insect bites .
- Results or Outcomes: The benzocaine and menthol solution has been found to be effective in providing temporary relief from the discomfort caused by insect bites .
Application 7: Use in Diet Products
- Summary of the Application: Benzocaine was used in some diet products such as Ayds .
- Methods of Application or Experimental Procedures: The diet product was consumed as part of a weight loss regimen .
- Results or Outcomes: While the effectiveness of benzocaine in aiding weight loss is not well-documented, it was included in some diet products .
Application 8: Use in Condoms
- Summary of the Application: Benzocaine is used in some condoms designed to prevent premature ejaculation .
- Methods of Application or Experimental Procedures: The benzocaine is applied to the inside of the condom and acts as a desensitizing agent .
- Results or Outcomes: Benzocaine largely inhibits sensitivity on the penis, and can allow for an erection to be maintained longer by delaying ejaculation .
Application 9: Use in Orthodontic Pain Relief
- Summary of the Application: Benzocaine mucoadhesive patches have been used in reducing orthodontic pain .
- Methods of Application or Experimental Procedures: The patch is applied to the oral mucosa where it adheres and releases benzocaine to numb the area .
- Results or Outcomes: The benzocaine patch has been found to be effective in providing temporary relief from orthodontic pain .
Application 10: Use in Peptide Synthesis
- Summary of the Application: 4-Amino-3-nitrobenzoic acid, a derivative of Ethyl 4-amino-3-nitrobenzoate, is used in peptide synthesis .
- Methods of Application or Experimental Procedures: It is used as a building block in the synthesis of peptides .
- Results or Outcomes: The use of 4-Amino-3-nitrobenzoic acid in peptide synthesis is a common practice in biochemistry .
Safety And Hazards
Ethyl 4-amino-3-nitrobenzoate may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .
properties
IUPAC Name |
ethyl 4-amino-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYANYWTUCLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998206 | |
Record name | Ethyl 4-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-nitrobenzoate | |
CAS RN |
76918-64-4 | |
Record name | Benzoic acid, 4-amino-3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76918-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-nitro-4-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076918644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-nitro-4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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